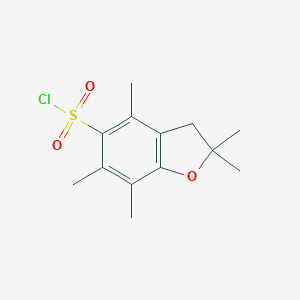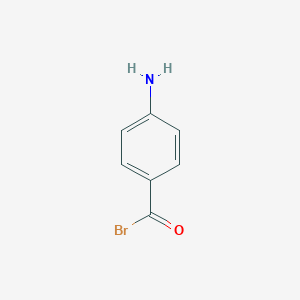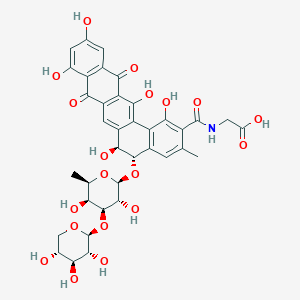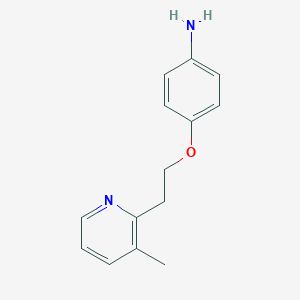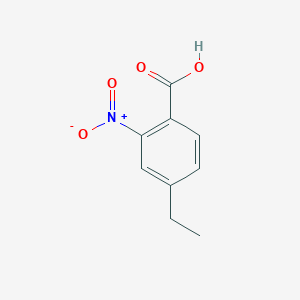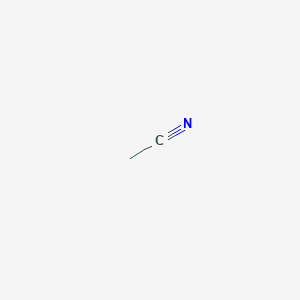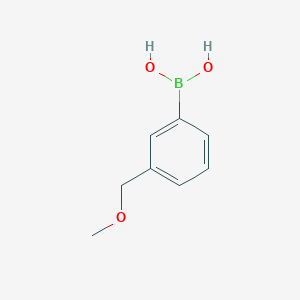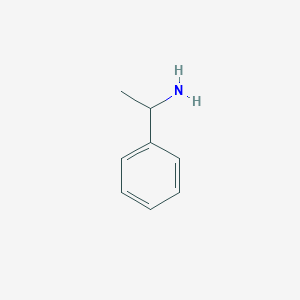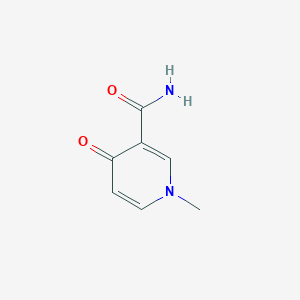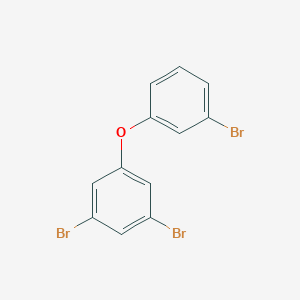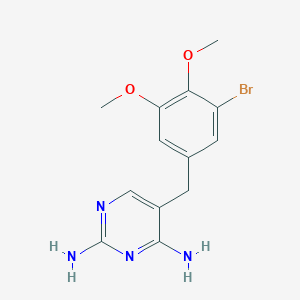
Trimethoprim impurity F
Descripción general
Descripción
Trimethoprim impurity F, also known as 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine, is a compound with the molecular formula C13H15BrN4O2 . It is an impurity of Trimethoprim, a widely used antibiotic .
Synthesis Analysis
The synthesis of Trimethoprim impurities, including impurity F, involves various methods such as thin layer chromatography, gas chromatography, capillary electrophoresis, and nuclear magnetic resonance . These methods are used to identify new impurities in Trimethoprim batches. The main impurities are separated by column chromatography .Molecular Structure Analysis
The molecular structure of Trimethoprim impurity F includes a pyrimidine ring attached to a benzyl group with bromine and methoxy substituents . The IUPAC name of the compound is 5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine .Chemical Reactions Analysis
The analysis of several impurities of the chemotherapeutic agent Trimethoprim, including impurity F, involves various methods such as thin layer chromatography, gas chromatography, capillary electrophoresis, and nuclear magnetic resonance .Aplicaciones Científicas De Investigación
1. Identification and Analysis of Impurities
Trimethoprim, a widely used chemotherapeutic agent, has been extensively studied for its impurities. A significant part of this research involves identifying and isolating these impurities, which include Trimethoprim impurity F. Lehr et al. (1999) investigated 22 lots of trimethoprim from various manufacturers and countries, identifying significant impurities not detected by standard methods (Lehr et al., 1999). Similarly, Hess et al. (2001) developed a new HPLC assay for trimethoprim, detecting new impurities that previous methods, including the European Pharmacopoeia and USP, failed to identify (Hess et al., 2001).
2. Methodological Developments in Detection and Analysis
Studies have also focused on improving the detection and analysis of trimethoprim and its impurities. For example, Hruska and Frye (2004) developed a high-performance liquid chromatography (HPLC) method for determining trimethoprim in human plasma, which is directly applicable to human studies involving steady-state trimethoprim pharmacokinetics (Hruska & Frye, 2004). In a similar vein, electroanalysis methods have been explored, like the one by Rajith and Kumar (2010), using metalloporphyrin modified glassy carbon electrodes for trimethoprim detection (Rajith & Kumar, 2010).
3. Environmental and Health Impact Studies
Research on trimethoprim also includes assessing its impact on the environment and health. Wang and Wang (2018) studied the degradation of trimethoprim in aqueous solutions using Fenton and Fe(II)-activated persulfate processes, highlighting the challenges in removing this pollutant from the environment (Wang & Wang, 2018). Similarly, Bayülken et al. (2018) assessed the cytotoxic and genotoxic activities of trimethoprim conjugates, providing insights into their potential health impacts (Bayülken et al., 2018).
Propiedades
IUPAC Name |
5-[(3-bromo-4,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O2/c1-19-10-5-7(4-9(14)11(10)20-2)3-8-6-17-13(16)18-12(8)15/h4-6H,3H2,1-2H3,(H4,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSNBPJINGRLAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC2=CN=C(N=C2N)N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388342 | |
| Record name | UNII-VS20D6Q9V2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethoprim impurity F | |
CAS RN |
16285-82-8 | |
| Record name | Trimethoprim impurity F | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016285828 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNII-VS20D6Q9V2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-((3-BROMO-4,5-DIMETHOXYPHENYL)METHYL)-2,4-PYRIMIDINEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS20D6Q9V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



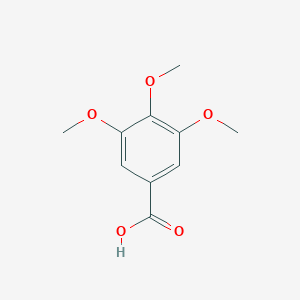
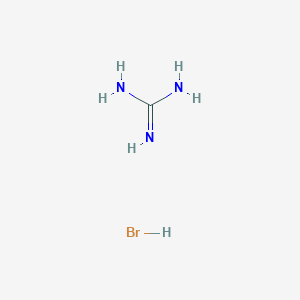
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
![1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone](/img/structure/B125027.png)
